N2-(3-methoxypropyl)-5-nitro-6-(piperidin-1-yl)pyrimidine-2,4-diamine
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Overview
Description
N2-(3-methoxypropyl)-5-nitro-6-(piperidin-1-yl)pyrimidine-2,4-diamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-methoxypropyl)-5-nitro-6-(piperidin-1-yl)pyrimidine-2,4-diamine typically involves multi-step organic reactions. The starting materials are usually commercially available pyrimidine derivatives, which undergo nitration, alkylation, and amination reactions under controlled conditions. Common reagents include nitric acid for nitration, alkyl halides for alkylation, and amines for amination. The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would be essential to maintain consistency and efficiency. Purification steps such as crystallization, distillation, or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N2-(3-methoxypropyl)-5-nitro-6-(piperidin-1-yl)pyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The piperidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could produce a variety of functionalized pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N2-(3-methoxypropyl)-5-nitro-6-(piperidin-1-yl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N2-(3-methoxypropyl)-5-nitro-6-(morpholin-1-yl)pyrimidine-2,4-diamine
- N2-(3-methoxypropyl)-5-nitro-6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine
- N2-(3-methoxypropyl)-5-nitro-6-(azepan-1-yl)pyrimidine-2,4-diamine
Uniqueness
N2-(3-methoxypropyl)-5-nitro-6-(piperidin-1-yl)pyrimidine-2,4-diamine is unique due to its specific substitution pattern on the pyrimidine ring. The presence of the piperidinyl group may confer distinct biological activities and chemical reactivity compared to other similar compounds. This uniqueness makes it an interesting subject for further research and development.
Properties
IUPAC Name |
2-N-(3-methoxypropyl)-5-nitro-6-piperidin-1-ylpyrimidine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N6O3/c1-22-9-5-6-15-13-16-11(14)10(19(20)21)12(17-13)18-7-3-2-4-8-18/h2-9H2,1H3,(H3,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYDYCNPCVVEQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=NC(=C(C(=N1)N2CCCCC2)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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